molecular formula C15H19N5O3 B6670222 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B6670222
M. Wt: 317.34 g/mol
InChI Key: KUISTQMRKMPDSP-BNPZDMCGSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide is an intriguing organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-10(20-9-16-8-18-20)15(21)19-12-5-6-23-14(12)11-3-4-13(22-2)17-7-11/h3-4,7-10,12,14H,5-6H2,1-2H3,(H,19,21)/t10?,12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUISTQMRKMPDSP-BNPZDMCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCOC1C2=CN=C(C=C2)OC)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@H]1CCO[C@@H]1C2=CN=C(C=C2)OC)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide involves multiple steps, typically starting with the preparation of the oxolane ring. Key intermediates are synthesized using selective protection and deprotection steps, along with various coupling reactions to introduce the methoxypyridinyl and triazolyl groups.

Industrial Production Methods

Industrial production may involve optimizing these synthetic routes for scale-up, focusing on yield improvement, cost reduction, and environmental impact minimization. This often includes the use of more efficient catalysts, greener solvents, and streamlined purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The oxolane ring and methoxypyridine moieties can undergo oxidation under strong oxidative conditions, potentially leading to ring cleavage or functional group modifications.

  • Reduction: The compound can be reduced, particularly at the triazolyl and pyridinyl moieties, altering its chemical behavior.

  • Substitution: Electrophilic and nucleophilic substitutions can occur, especially on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide under acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminium hydride.

  • Substitution: Various halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.

Major Products

The products of these reactions vary, but typically involve modified pyridine and triazole derivatives, depending on the exact reaction conditions and reagents used.

Scientific Research Applications

Chemistry

This compound serves as a building block in synthetic chemistry for the construction of more complex molecules, particularly in medicinal chemistry.

Biology

Its unique structure allows it to interact with biological targets, potentially serving as a lead compound in drug discovery, especially for its interactions with enzyme active sites.

Medicine

There is interest in this compound for its potential therapeutic properties, such as antifungal, antibacterial, or anticancer activities due to its ability to interact with specific biological pathways.

Industry

Beyond pharmaceuticals, this compound can be used in materials science for the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors, altering their activity. Its oxolane and pyridinyl groups enhance its binding affinity and specificity, while the triazolyl group often participates in hydrogen bonding or coordination interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(6-chloropyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide

  • N-[(2R,3S)-2-(6-fluoropyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide

Uniqueness

The 6-methoxypyridin-3-yl group in N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide imparts unique electronic and steric properties, influencing its reactivity and biological interactions, making it distinct from its chloro and fluoro counterparts.

That's a high-level overview

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